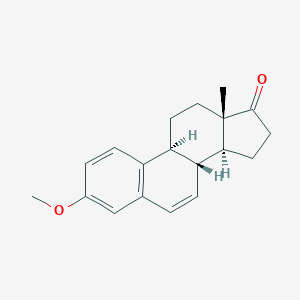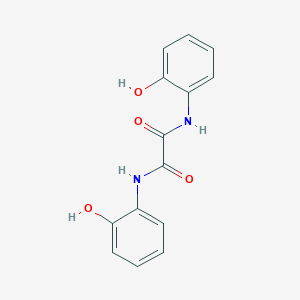
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a chemical compound that belongs to the class of organosilicon compounds. It is commonly used in scientific research applications, especially in the field of organic chemistry. This compound is known for its unique properties, which make it a valuable tool for researchers in various fields.
Scientific Research Applications
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane has several scientific research applications. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. This compound is also used as a cross-coupling reagent in the synthesis of biologically active compounds. Additionally, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is used in the preparation of organosilicon compounds, which have various industrial applications.
Mechanism Of Action
The mechanism of action of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is not fully understood. However, it is believed that this compound acts as a nucleophile in organic reactions. It also acts as a reducing agent in some reactions. The unique properties of this compound make it a valuable tool for researchers who are studying the mechanisms of various chemical reactions.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic. This makes it a safe compound to use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane in laboratory experiments is its unique properties. This compound is a valuable tool for researchers who are studying the mechanisms of various chemical reactions. Additionally, it has low toxicity, making it safe to use in laboratory experiments. However, one of the limitations of using this compound is its cost. It is an expensive reagent, which may limit its use in some laboratories.
Future Directions
There are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane. One area of research is the synthesis of new organosilicon compounds using this compound as a reagent. Additionally, researchers can explore the use of this compound in the synthesis of biologically active compounds. Another area of research is the study of the mechanisms of various chemical reactions using 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as a tool. Finally, researchers can explore the use of this compound in various industrial applications, such as the production of advanced materials.
Conclusion
In conclusion, 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a valuable tool for researchers in various fields. Its unique properties make it a valuable reagent for the synthesis of various organic compounds. Additionally, it is a safe compound to use in laboratory experiments. While there is limited research on the biochemical and physiological effects of this compound, it has been shown to have low toxicity. Finally, there are several future directions for research on 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane, including the synthesis of new organosilicon compounds and the study of the mechanisms of various chemical reactions.
Synthesis Methods
The synthesis of 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane is a complex process that involves several steps. One of the most common methods of synthesis is the reaction of dimethylchlorosilane with methanol in the presence of a catalyst such as aluminum chloride. The reaction produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product. Another method of synthesis involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst such as sulfuric acid. This method also produces 1,1,2,2-Tetramethoxy-1,2-dimethyldisilane as the main product.
properties
CAS RN |
18107-32-9 |
|---|---|
Product Name |
1,1,2,2-Tetramethoxy-1,2-dimethyldisilane |
Molecular Formula |
C6H18O4Si2 |
Molecular Weight |
210.37 g/mol |
IUPAC Name |
[dimethoxy(methyl)silyl]-dimethoxy-methylsilane |
InChI |
InChI=1S/C6H18O4Si2/c1-7-11(5,8-2)12(6,9-3)10-4/h1-6H3 |
InChI Key |
BOXVSHDJQLZMFJ-UHFFFAOYSA-N |
SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
Canonical SMILES |
CO[Si](C)(OC)[Si](C)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



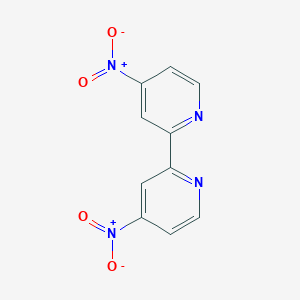
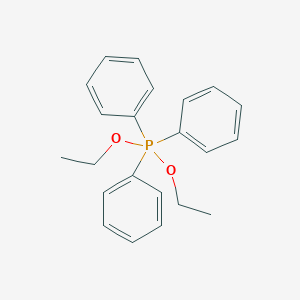
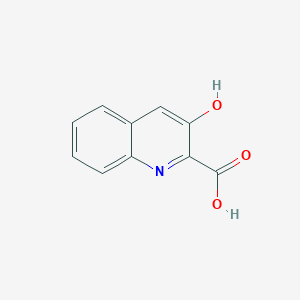
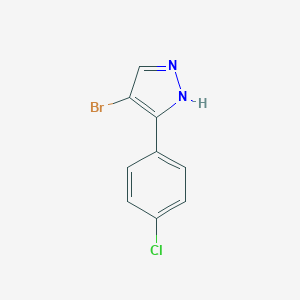

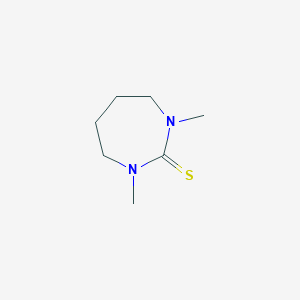
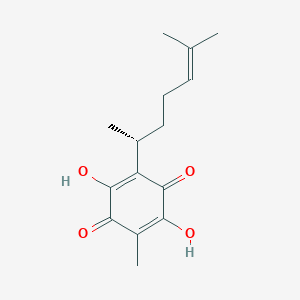
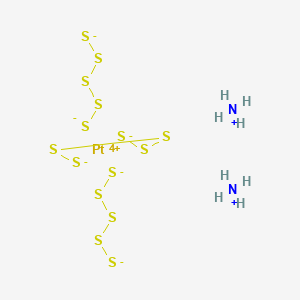
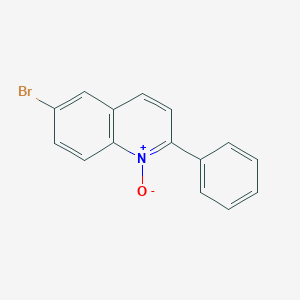

![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

